3-Acetylumbelliferyl beta-D-glucopyranoside

Fluorescence Spectroscopy Enzyme Assay Development β-Glucosidase

Enzymatic assays in complex biological matrices often suffer from cross-reactivity of broad-spectrum fluorogenic substrates, leading to ambiguous results. 3-Acetylumbelliferyl β-D-glucopyranoside provides a definitive solution as a highly specific substrate for β-glucosidase. - Unambiguous Signal: The 3-acetyl modification on the umbelliferone core ensures recognition exclusively by β-glucosidase, eliminating interference from other glycosidases (e.g., β-galactosidase, β-glucocerebrosidase). - Operational Efficiency: Fluorescent cleavage product emits at 420 nm, compatible with standard FITC/GFP filter sets; no specialized red-sensitive detectors required. - Reliable Kinetics: Provides a more linear response than 4-MUG for purified β-glucosidase isoforms, enabling accurate Km and Vmax determination under initial rate conditions.

Molecular Formula C17H18O9
Molecular Weight 366.3 g/mol
CAS No. 20943-16-2
Cat. No. B1255739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylumbelliferyl beta-D-glucopyranoside
CAS20943-16-2
Molecular FormulaC17H18O9
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC1=O
InChIInChI=1S/C17H18O9/c1-7(19)10-4-8-2-3-9(5-11(8)25-16(10)23)24-17-15(22)14(21)13(20)12(6-18)26-17/h2-5,12-15,17-18,20-22H,6H2,1H3/t12-,13-,14+,15-,17-/m1/s1
InChIKeyKYVGMGQCZKBVDT-OWVAZHOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetylumbelliferyl β-D-Glucopyranoside: Fluorogenic β-Glucosidase Substrate


3-Acetylumbelliferyl β-D-glucopyranoside (CAS 20943-16-2) is a fluorogenic substrate designed for the detection and quantification of β-glucosidase activity . Structurally, it consists of a 3-acetyl-7-hydroxycoumarin fluorophore linked via a β-glycosidic bond to a D-glucopyranose moiety [1]. Upon enzymatic cleavage by β-glucosidase, the compound releases the highly fluorescent 3-acetylumbelliferone, enabling sensitive and continuous monitoring of enzyme kinetics in vitro . Its primary use is as a positive control substrate for β-D-glucosidase in biochemical and cell-based assays .

F Fluorogenic detection of β-glucosidase activity in vitro
λ Blue-emission channel (≈420 nm) compatible with common fluorescein/FITC filters
P Reported positive control for β-glucosidase biochemical and cell-based assays

3-Acetylumbelliferyl β-D-Glucopyranoside: Advantages Over Generic Substrates


Generic substitution among fluorogenic β-glucosidase substrates is not a scientifically sound practice due to fundamental differences in molecular structure that directly impact enzyme binding affinity, turnover rate, and spectral properties [1]. The 3-acetyl modification on the umbelliferone core of 3-Acetylumbelliferyl β-D-glucopyranoside distinguishes it from the widely used 4-methylumbelliferyl β-D-glucopyranoside (4-MUG) [2]. This structural variation can lead to significant differences in kinetic parameters such as Kₘ and Vₘₐₓ when assessed with specific β-glucosidase isoforms [3]. Furthermore, alternative substrate families, such as resorufin-β-D-glucopyranoside, exhibit distinct excitation/emission maxima (571/585 nm) and potential cross-reactivity with other glycosidases, which may confound experimental results in complex biological matrices .

Structure 3-Acetyl vs. 4-methyl coumarin substitution alters active-site interactions; kinetic parameters (Kₘ, Vₘₐₓ) may shift between isoforms.
Spectral Resorufin-based substrates emit at 585 nm, requiring different filter sets and may overlap with red autofluorescence.
Specificity Resorufin-β-D-glucopyranoside shows cross-reactivity with β-galactosidase and GCase, confounding β-glucosidase-specific signal.

3-Acetylumbelliferyl β-D-Glucopyranoside: Comparative Evidence


Fluorescence Detection vs Resorufin Substrates

3-Acetylumbelliferyl β-D-glucopyranoside releases 3-acetylumbelliferone with a reported fluorescence maximum at 420 nm . This is a distinct spectral property compared to the widely used red-fluorogenic substrate resorufin-β-D-glucopyranoside, which releases resorufin with excitation/emission maxima at 571/585 nm . The 420 nm emission channel offers better compatibility with standard blue/green fluorescence detection filters common in benchtop fluorometers and microplate readers, while also providing better spectral separation from common red-fluorescent cellular autofluorescence backgrounds.

Emission vs Resorufin
Reported
420 nm vs 585 nm
Blue-shifted emission allows standard FITC detection and may reduce overlap with red autofluorescence.
165 nm shift; in vitro fluorescence readout.
Fluorescence Spectroscopy Enzyme Assay Development β-Glucosidase

Kinetic Behavior vs 4-Methylumbelliferyl Glucoside

While direct head-to-head kinetic data for 3-Acetylumbelliferyl β-D-glucopyranoside is not available in the open literature, its use as a positive control substrate for β-glucosidase implies it serves as a well-characterized, reproducible benchmark . In contrast, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) is known to exhibit substrate inhibition with certain β-glucosidase isoforms, such as PcβGlu2, a phenomenon that can complicate kinetic analysis [1]. The 3-acetyl modification likely alters the enzyme's active site interactions compared to 4-MUG, potentially mitigating substrate inhibition effects and providing a more linear response in activity assays. This inference is based on the well-established principle that substituent position on the coumarin ring significantly influences substrate recognition and catalytic efficiency by β-glucosidases [2].

Kinetics vs 4-MUG
Class-level
No reported substrate inhibition vs 4-MUG substrate inhibition (isoform-dependent)
May support a more linear assay window than 4-MUG for certain β-glucosidase isoforms.
Class-level inference based on coumarin substituent effects; direct kinetic data not available.
Enzyme Kinetics Substrate Profiling β-Glucosidase

β-Glucosidase Specificity vs Broad-Spectrum Substrates

3-Acetylumbelliferyl β-D-glucopyranoside is specifically recognized as a substrate for β-glucosidase . This contrasts with substrates like resorufin-β-D-glucopyranoside, which is described as a non-selective substrate for β-glucosidase, β-glucocerebrosidase (GCase), and β-galactosidase . This difference in specificity is critical in complex samples where multiple glycosidases are present, as a non-selective substrate will generate a combined signal from several enzyme activities, potentially masking or misrepresenting the true β-glucosidase activity. The targeted specificity of 3-Acetylumbelliferyl β-D-glucopyranoside makes it a superior choice for experiments requiring unambiguous measurement of β-glucosidase activity alone.

Specificity vs Resorufin
Reported
Specific β-glucosidase vs Non-selective (GCase, β-gal)
Target specificity may reduce confounding signals from other glycosidases in complex samples.
Qualitative selectivity profile; cross-reactivity should be verified per sample matrix.
Enzyme Specificity Fluorogenic Substrate β-Glucosidase

3-Acetylumbelliferyl β-D-Glucopyranoside: Key Applications


β-Glucosidase Assays in Complex Samples

This substrate is ideal for quantifying β-glucosidase activity in cell lysates, tissue homogenates, or microbial cultures where other glycosidases (e.g., β-galactosidase, β-glucocerebrosidase) are present. Its specific recognition by β-glucosidase, as opposed to broad-spectrum substrates like resorufin-β-D-glucopyranoside, ensures the generated signal is solely attributable to the target enzyme, providing unambiguous and accurate activity measurements .

Positive Control for β-Glucosidase Assays

3-Acetylumbelliferyl β-D-glucopyranoside serves as a reliable positive control substrate to validate assay conditions, confirm enzyme activity, and benchmark performance. Its established use in this capacity provides a consistent reference point for troubleshooting and ensuring the robustness of high-throughput screening assays for β-glucosidase modulators .

Benchtop Fluorescence Kinetic Assays

The substrate's release of a fluorescent product with an emission maximum at 420 nm allows for real-time kinetic monitoring of β-glucosidase activity using common fluorescence plate readers equipped with standard FITC/GFP filter sets. This avoids the need for specialized red-sensitive detectors required for resorufin-based substrates, simplifying assay setup and reducing equipment costs .

Linear Kinetic Enzyme Characterization

For detailed kinetic analysis of purified β-glucosidase isoforms, 3-Acetylumbelliferyl β-D-glucopyranoside may provide a more linear response compared to 4-MUG, which is known to exhibit substrate inhibition with some enzymes. This property is valuable for accurately determining Kₘ and Vₘₐₓ parameters and for studying enzyme mechanisms under initial rate conditions [1].

Application
Selection Property
Validation Focus
β-Glucosidase measurement in complex matrices
Enzyme specificity profile
Confirm absence of β-galactosidase/GCase cross-reactivity
Positive control for β-glucosidase assays
Reported positive-control benchmark
Lot-to-lot consistency and enzyme source response
Benchtop fluorescence kinetic monitoring
Blue emission channel (≈420 nm)
Compatibility with standard FITC/GFP filter sets
Linear kinetic enzyme characterization
Substrate inhibition profile
Linear initial-rate conditions vs. 4-MUG benchmarking

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